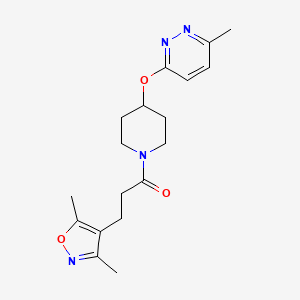
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H30N4O3, with a molecular weight of approximately 442.54 g/mol. The structure features an isoxazole ring, which is known for its pharmacological significance, particularly in neuroactive compounds.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4O3 |
| Molecular Weight | 442.54 g/mol |
| Key Functional Groups | Isoxazole, Piperidine |
Research indicates that the compound exhibits various biological activities, including:
-
Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties, inhibiting the growth of various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways1.
- Antioxidant Properties : The compound has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit the production of pro-inflammatory cytokines, thus potentially serving as a therapeutic agent in inflammatory conditions .
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as an antimicrobial agent1.
- Neuroprotective Effects : In a neuropharmacological study, the compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The results demonstrated a significant reduction in cell death compared to control groups, suggesting neuroprotective properties .
- Anti-inflammatory Activity : In vitro assays using RAW 264.7 macrophages revealed that treatment with this compound significantly reduced nitric oxide production in response to lipopolysaccharide (LPS) stimulation, indicating its potential as an anti-inflammatory agent .
Table 2: Summary of Biological Activities
特性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-12-4-6-17(20-19-12)24-15-8-10-22(11-9-15)18(23)7-5-16-13(2)21-25-14(16)3/h4,6,15H,5,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRKVNQOGFCEPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CCC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














